Phenserine tartrate

Description

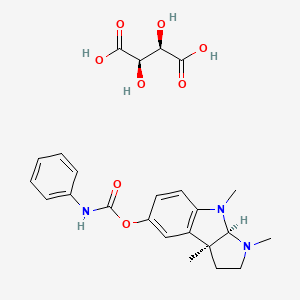

Structure

3D Structure of Parent

Properties

CAS No. |

156910-61-1 |

|---|---|

Molecular Formula |

C24H29N3O8 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m11/s1 |

InChI Key |

XKKPTCVQEJZDGT-PWUAAHBCSA-N |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenserine Tartrate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenserine is a synthetic phenylcarbamate derivative of (-)-physostigmine, an alkaloid originally extracted from the Calabar bean. Developed as a potential therapeutic agent for Alzheimer's disease (AD), phenserine has been the subject of extensive research due to its dual mechanism of action. It acts as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1][2] Additionally, phenserine has demonstrated non-cholinergic activities, including the modulation of amyloid precursor protein (APP) processing, which is central to the amyloid cascade hypothesis of AD.[1][2][3] This technical guide provides an in-depth overview of the synthesis of phenserine tartrate, its chemical and physical properties, and detailed experimental protocols for key biological assays.

Chemical and Physical Properties

Phenserine is used biologically as its L(+)-tartrate salt to improve its aqueous solubility and bioavailability.[4] The chemical composition of this compound is C₂₀H₂₃N₃O₂ • C₄H₆O₆.[4]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula (Phenserine) | C₂₀H₂₃N₃O₂ | [5] |

| Molar Mass (Phenserine) | 337.423 g/mol | [5] |

| Melting Point (Phenserine) | 150 °C | [5][6] |

| Optical Rotation (Phenserine) | [α]D -80° (in ethanol) | [6] |

| Molecular Formula (this compound) | C₂₄H₂₉N₃O₈ | [7] |

| Molar Mass (this compound) | 487.50 g/mol | [6][7] |

| Melting Point (this compound) | 142-145 °C | [6] |

| Optical Rotation (this compound) | [α]D -58.7° (c = 0.75 in methanol) | [6] |

| Solubility (this compound) | Highly soluble in water | [6] |

Synthesis of this compound

A patented method for the synthesis of this compound involves the conversion of a physostigmine salt to eseroline, which is then reacted with phenyl isocyanate in an organic solvent in the presence of a base catalyst.[8] A more refined process is detailed below:

Experimental Protocol: this compound Synthesis[8]

-

Preparation of Phenserine Base: Eseroline is reacted with phenyl isocyanate in an organic solvent with a base catalyst.

-

Formation of Tartrate Salt:

-

Under an argon atmosphere, a solution of tartaric acid (0.114 mol) in a mixture of anhydrous ethanol (131 mL) and deionized (DI) water (3.3 mL) is prepared.

-

This solution is added over 32 minutes to a slurry of phenserine base (0.1037 mol) in a mixture of anhydrous ethanol (126 mL) and DI water (3.1 mL).

-

After approximately 60-75% of the tartaric acid solution has been added, the reaction is seeded with this compound (72 mg).

-

The reaction mixture is stirred for 19 hours and 15 minutes at room temperature.

-

A mixture of isopropanol (490 mL) and water (12 mL) is then added over 30 minutes.

-

-

Isolation and Purification:

-

The resulting slurry is stirred for 3.5 hours.

-

The solid is collected by filtration using a Buchner funnel with Whatman #3 filter paper.

-

The white residue is washed twice with isopropanol (100 mL).

-

The product is dried at 45°C under vacuum (29 inHg) for 19 hours to yield this compound as a white solid with a purity of 99.4%.

-

Biological Activity and Mechanism of Action

Phenserine exhibits a dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.

Cholinergic Pathway: Acetylcholinesterase Inhibition

Phenserine is a selective and potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[5] By inhibiting AChE, phenserine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[5]

| Parameter | Value | Reference |

| IC₅₀ for (-)-Phenserine (AChE) | 22 nM | [9] |

| IC₅₀ for (+)-Phenserine (AChE) | >25,000 nM | [9] |

Non-Cholinergic Pathway: Modulation of Amyloid Precursor Protein (APP) Processing

Phenserine has been shown to reduce the levels of amyloid-β (Aβ) peptides by modulating the translation of amyloid precursor protein (APP) mRNA.[9] This action is independent of its cholinergic activity and is mediated through the 5'-untranslated region (5'-UTR) of APP mRNA.[9]

-

In SK-N-SH neuroblastoma cells, treatment with 0.5, 5, and 50 μM (-)-phenserine for 4, 8, and 16 hours significantly reduced cellular βAPP levels.[9]

-

The same treatment also led to a decrease in total secreted Aβ levels.[9]

Signaling Pathways

The neuroprotective and neurotrophic effects of phenserine and its enantiomer, (+)-phenserine (posiphen), are mediated through the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[10]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11][12][13]

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL)

-

This compound stock solution (in appropriate solvent, e.g., 70% ethanol)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

14 mM Acetylthiocholine iodide (AChI)

-

5% Sodium dodecyl sulfate (SDS)

-

96-well microplate

-

Microplate reader

-

To each well of a 96-well plate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of this compound stock solution (or solvent for control)

-

10 µL of AChE solution (1 U/mL)

-

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percent inhibition using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

β-Secretase (BACE1) Activity Assay (FRET-based)

This assay utilizes a peptide substrate labeled with a fluorescent donor and a quenching acceptor. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[14][15][16]

-

BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

BACE1 inhibitor (for control)

-

96-well black microplate

-

Fluorescence microplate reader

-

Prepare the reaction mixture in a 96-well black plate containing the assay buffer and the BACE1 FRET substrate.

-

Add the test compound (phenserine) or inhibitor control to the respective wells.

-

Initiate the reaction by adding the BACE1 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes for endpoint or continuously for kinetic assays).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm or 490/520 nm, depending on the substrate).[15][16]

-

Calculate the BACE1 activity based on the increase in fluorescence signal compared to a no-enzyme control.

α-Secretase Upregulation Assay

α-secretase cleaves APP within the Aβ sequence, precluding the formation of Aβ. Assays to measure α-secretase activity often involve detecting the product of this cleavage, sAPPα.[17]

-

Cell Culture: Culture cells of interest (e.g., human neuroblastoma cells) that express APP.

-

Treatment: Treat the cells with phenserine at various concentrations for a specified duration.

-

Sample Collection: Collect the conditioned media (containing secreted proteins) and prepare cell lysates.

-

Detection of sAPPα: Quantify the levels of sAPPα in the conditioned media using methods such as:

-

Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the N-terminus of sAPPα.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use a specific antibody pair to capture and detect sAPPα.

-

-

Analysis: An increase in the level of sAPPα in phenserine-treated cells compared to untreated controls would indicate an upregulation of α-secretase activity.

Conclusion

This compound is a promising compound with a dual mechanism of action that addresses both the cholinergic deficit and the amyloid pathology of Alzheimer's disease. Its well-defined chemical properties and synthesis route, combined with its potent biological activities, make it a significant subject of study in the field of neurodegenerative disease research. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of phenserine and related compounds.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenserine - Wikipedia [en.wikipedia.org]

- 6. Phenserine [drugfuture.com]

- 7. This compound | C24H29N3O8 | CID 6918263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6495700B1 - Process for producing phenserine and its analog - Google Patents [patents.google.com]

- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 17. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Vitro Efficacy of Phenserine in Modulating Beta-Amyloid Precursor Protein (β-APP) Processing: A Technical Guide

Abstract

Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of amyloid-β (Aβ) peptides, which are proteolytic fragments of the beta-amyloid precursor protein (β-APP).[1] Therapeutic strategies have increasingly focused on modulating β-APP expression and processing to reduce the Aβ burden.[2][3] Phenserine, initially developed as a selective acetylcholinesterase (AChE) inhibitor, has emerged as a compound of significant interest due to its dual mechanism of action.[4][5] Beyond its cholinergic activity, in-vitro studies have demonstrated that phenserine effectively reduces β-APP levels and subsequent Aβ secretion.[2][6] This effect is achieved through a novel, non-cholinergic mechanism involving the post-transcriptional suppression of β-APP mRNA translation.[2][3][7] Phenserine interacts with a regulatory element in the 5'-untranslated region (5'-UTR) of β-APP mRNA, thereby inhibiting protein synthesis.[2][7][8] Notably, this action is independent of its AChE inhibitory function, as both the (-)-phenserine and the cholinergically weak (+)-phenserine (posiphen) enantiomers are equipotent in downregulating β-APP expression.[7] This technical guide provides an in-depth review of the in-vitro studies that have elucidated phenserine's mechanism of action on β-APP, presenting key quantitative data and detailed experimental protocols to support further research and drug development efforts.

Introduction to β-APP Processing and Phenserine

The amyloid cascade hypothesis posits that the overproduction and aggregation of Aβ peptides are central to the pathogenesis of Alzheimer's disease.[9] These peptides are derived from the sequential cleavage of β-APP by two enzymes: β-secretase (BACE1) and the γ-secretase complex.[10][11] This is known as the amyloidogenic pathway. Alternatively, β-APP can be processed via a non-amyloidogenic pathway, initiated by α-secretase, which cleaves within the Aβ domain, precluding its formation and producing a neuroprotective fragment, sAPPα.[10][12]

Phenserine is a physostigmine derivative that readily crosses the blood-brain barrier and was initially investigated for its potent and selective inhibition of AChE.[5][6][8] However, subsequent research uncovered a second, disease-modifying property: its ability to lower β-APP and Aβ levels in neuronal cultures.[6][13] This discovery highlighted phenserine's potential to not only provide symptomatic relief by augmenting cholinergic function but also to impact the underlying pathology of AD by targeting the source of toxic Aβ peptides.[6]

Phenserine's Mechanism of Action on β-APP

In-vitro studies using various cell lines have established that phenserine's primary effect on the amyloid pathway is the suppression of β-APP synthesis at the translational level.

Post-Transcriptional Regulation

Phenserine treatment in human neuroblastoma and astrocytoma cells leads to a significant reduction in β-APP protein levels.[2] Crucially, this decrease in protein is not accompanied by a change in β-APP mRNA levels, indicating that the drug's action is post-transcriptional.[2][3] This mechanism prevents the synthesis of new β-APP, thereby reducing the substrate available for all processing pathways and consequently lowering the output of all its fragments, including Aβ.[2][6]

Targeting the 5'-UTR of β-APP mRNA

The specific target of phenserine has been identified as a regulatory element within the 146-nucleotide 5'-untranslated region (5'-UTR) of the β-APP mRNA.[2][7] This region is known to contain an iron-responsive element (IRE) that can modulate translation.[2] Experiments using a chloramphenicol acetyltransferase (CAT) reporter gene fused to the β-APP 5'-UTR confirmed this mechanism. Phenserine reduced the expression of the reporter gene only when the β-APP 5'-UTR was present, demonstrating direct interference with its regulatory function.[2][3]

Independence from Cholinergic and Major Signaling Pathways

The reduction of β-APP is not a downstream effect of phenserine's primary role as an AChE inhibitor. This was conclusively demonstrated using its stereoisomer, (+)-phenserine (posiphen), which has negligible anticholinesterase activity but reduces β-APP levels to a similar extent as the potent (-)-enantiomer.[2][7] Furthermore, investigations using specific inhibitors ruled out the involvement of classical receptor-mediated signaling cascades, such as the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways, in phenserine's modulation of β-APP.[2][3]

Quantitative Analysis of Phenserine's Effects

The efficacy of phenserine in reducing β-APP and its amyloidogenic fragments has been quantified across multiple studies and cell lines. The data consistently show a dose- and time-dependent reduction in both the precursor protein and its final Aβ product.

Table 1: Effect of Phenserine on β-APP Protein Levels in Vitro

| Cell Line | Phenserine Isomer / Concentration | Treatment Duration | % Reduction in β-APP (vs. Control) | Citation(s) |

| SH-SY-5Y Neuroblastoma | (+)-Phenserine, 5 µM | 4 hours | "Dramatic decline" | [2] |

| SH-SY-5Y Neuroblastoma | (-)-Phenserine, 5 µM | 4 hours | "Dramatic decline" | [2] |

| U373 MG Astrocytoma | (-)-Phenserine, 50 µM | 4-48 hours | > 25% (p < 0.05) | [2] |

| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | ~40% (in cell lysate and media) | [9] |

Table 2: Effect of Phenserine on Secreted Aβ Levels in Vitro

| Cell Line | Phenserine Isomer / Concentration | Treatment Duration | % Reduction in Aβ (vs. Control) | Citation(s) |

| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 8 hours | 14% | [14] |

| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | 31% (p < 0.02) | [14] |

| SK-N-SH Neuroblastoma | (+)-Phenserine (Posiphen), 10 µM | 16 hours | 21% (p < 0.05) | [9] |

| SK-N-SH Neuroblastoma | (+)-Phenserine (Posiphen), 50 µM | 16 hours | 32% (p < 0.05) | [9] |

| SK-N-SH Neuroblastoma | (-)-Phenserine, 50 µM | 16 hours | 38% (p < 0.05) | [9] |

Key Experimental Protocols

The following sections detail the core methodologies used to investigate the effects of phenserine on β-APP processing in vitro.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY-5Y, SK-N-SH) and human astrocytoma cells (e.g., U373 MG) are commonly used as they endogenously express β-APP.[2][14][15]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Phenserine Preparation: Phenserine is dissolved in a suitable solvent like DMSO to create a stock solution and then diluted in culture media to the final desired concentrations (e.g., 5 µM to 50 µM).[2][14][16]

-

Treatment Protocol: Near-confluent cell cultures are treated with phenserine-containing media or vehicle control for specified time periods (e.g., 30 minutes to 48 hours).[2] Following incubation, both the conditioned media and cell lysates are collected for analysis.

Western Blotting for β-APP Quantification

This technique is used to measure the relative amount of β-APP protein in cell lysates and conditioned media.

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantification: Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 15 µg) are loaded onto an SDS-PAGE gel and separated by size.[2]

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to an N-terminal epitope of β-APP.[14]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[17]

ELISA for Aβ Quantification

A sandwich ELISA is employed to specifically measure the concentration of secreted Aβ peptides in the conditioned media.

-

Plate Coating: A 96-well plate is coated with a capture antibody that binds to a specific region of the Aβ peptide (e.g., rabbit polyclonal antibody no. 3160 for total Aβ).[2]

-

Blocking: Non-specific binding sites in the wells are blocked.

-

Sample Incubation: Conditioned media samples and Aβ standards are added to the wells and incubated.

-

Detection Antibody: A detection antibody that binds to a different epitope of Aβ (e.g., mAb 4G8, which recognizes residues 17-25) is added.[2]

-

Enzyme Conjugate & Substrate: An enzyme-conjugated secondary antibody is added, followed by a chromogenic substrate.

-

Measurement: The absorbance is read on a plate reader, and the concentration of Aβ in the samples is calculated by comparison to the standard curve.

Conclusion and Future Directions

Future in-vitro research should aim to:

-

Further elucidate the precise molecular interactions between phenserine and the iron-responsive element within the β-APP 5'-UTR.

-

Utilize more complex models, such as human induced pluripotent stem cell (iPSC)-derived neurons or 3D brain organoids, to validate these findings in a more physiologically relevant context.

-

Investigate potential off-target effects on the translation of other proteins that may contain similar regulatory elements in their mRNA.

By providing a comprehensive understanding of its molecular actions, these foundational in-vitro studies pave the way for the rational design and clinical testing of phenserine and its derivatives as disease-modifying therapies for Alzheimer's disease.

References

- 1. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phenserine - Wikipedia [en.wikipedia.org]

- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Was phenserine a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 11. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. cn.aminer.org [cn.aminer.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 16. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Initial Animal Model Studies of Phenserine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenserine tartrate, a derivative of physostigmine, has been a subject of significant preclinical research as a potential therapeutic agent for Alzheimer's disease (AD). Its initial evaluation in animal models has revealed a dual mechanism of action, targeting both the cholinergic deficit and the amyloid pathology characteristic of AD. This technical guide provides an in-depth overview of the foundational animal model studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exhibits a bifurcated mechanism of action, making it a compound of interest in the multifaceted approach to treating Alzheimer's disease.

-

Cholinergic Modulation : As a selective, non-competitive inhibitor of acetylcholinesterase (AChE), phenserine increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory. This action addresses the cholinergic deficit observed in the brains of Alzheimer's patients. In vivo studies have demonstrated that phenserine administration leads to rapid, potent, and long-lasting AChE inhibition in the brain.[1][2][3]

-

Amyloid-β Precursor Protein (APP) Regulation : Independent of its cholinergic activity, phenserine has been shown to modulate the synthesis of amyloid-β precursor protein (APP).[1][2][3] This non-cholinergic mechanism involves the translational regulation of APP mRNA, leading to reduced levels of both APP and its neurotoxic byproduct, amyloid-beta (Aβ) peptide.[1][2][3]

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from initial animal model studies investigating the efficacy of this compound.

Table 1: Effect of this compound on Cognitive Performance in Aged Rats (Stone Maze Test)

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Errors (± SEM) | Percentage Reduction in Errors vs. Control | p-value |

| Control (Saline) | - | 18.2 ± 2.1 | - | - |

| Phenserine | 1.0 | 12.5 ± 1.8 | 31.3% | < 0.05 |

| Phenserine | 2.0 | 9.8 ± 1.5 | 46.2% | < 0.01 |

| Phenserine | 3.0 | 8.1 ± 1.3 | 55.5% | < 0.01 |

Data derived from studies demonstrating significant reduction in errors in a 14-unit T-maze in aged Fischer-344 rats following 5 days of treatment.[4]

Table 2: Effect of this compound on Amyloid-β Precursor Protein (APP) and Amyloid-β (Aβ42) Levels in Mouse Cerebral Cortex

| Treatment Group | Dose (mg/kg, i.p.) | Mean Reduction in APP Levels (%) | Mean Reduction in Aβ42 Levels (%) |

| Phenserine | 2.5 | 15% | 20% |

| Phenserine | 7.5 | 25% | 33% |

Data synthesized from studies in mice showing dose-dependent reductions in APP and Aβ42 levels following 21 consecutive days of administration.[5]

Table 3: In Vivo Acetylcholinesterase (AChE) Inhibition in Rat Brain

| Dose (mg/kg, i.v.) | Peak AChE Inhibition (%) | Duration of >70% Inhibition (hours) |

| 1.0 | > 70% | > 8.25 |

Following intravenous administration, phenserine achieves high and long-lasting inhibition of AChE in the rat brain.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the initial animal studies of this compound.

Animal Models and Drug Administration

-

Animal Models :

-

Aged Rats : Male Fischer-344 rats, typically 18-24 months old, were commonly used to model age-related cognitive decline.[4]

-

Mouse Models of Alzheimer's Disease : Transgenic mouse models overexpressing human APP with mutations linked to familial AD were also utilized.

-

-

Preparation of this compound Solution :

-

This compound was dissolved in sterile 0.9% saline to the desired concentration. The pH of the solution was adjusted to ~7.0.

-

-

Intraperitoneal (i.p.) Injection Protocol :

-

Rats or mice were securely restrained.

-

The injection site, typically the lower right quadrant of the abdomen, was sterilized with 70% ethanol.

-

A 25-27 gauge needle was inserted at a 30-45 degree angle into the peritoneal cavity.

-

The plunger was slightly withdrawn to ensure no blood or urine was aspirated, confirming correct needle placement.

-

The this compound solution was slowly injected. The volume was typically less than 10 ml/kg.

-

The needle was withdrawn, and gentle pressure was applied to the injection site.

-

Animals were monitored for any adverse reactions post-injection.

-

Behavioral Assessment: Stone Maze (14-Unit T-Maze)

The Stone maze is a complex spatial learning and memory task used to assess cognitive function in rodents.

-

Apparatus : A 14-unit T-maze with a starting box and a goal box. Incorrect turns lead to cul-de-sacs.

-

Pre-training : Animals were habituated to the maze and motivated by either food restriction or mild foot shock avoidance.

-

Testing :

-

Animals were administered this compound or vehicle (saline) intraperitoneally at specified times before the trial.

-

Each rat was placed in the starting box and allowed to navigate the maze to the goal box.

-

The number of errors (entries into blind alleys) and the latency to reach the goal box were recorded.

-

Multiple trials were conducted over several days.

-

Biochemical Analyses

-

Brain Tissue Homogenization :

-

Following euthanasia, brains were rapidly excised and dissected on ice.

-

Specific brain regions (e.g., cerebral cortex, hippocampus) were isolated.

-

Tissues were homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate was centrifuged, and the supernatant containing the protein lysate was collected.

-

-

Western Blot for APP :

-

Protein concentration in the lysate was determined using a BCA or Bradford assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with a primary antibody specific for APP (e.g., 22C11).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

-

-

Acetylcholinesterase (AChE) Activity Assay :

-

AChE activity in brain homogenates was measured using the Ellman method.

-

The assay is based on the reaction of acetylthiocholine iodide with AChE to produce thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

The rate of color change was measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1. Cholinergic signaling pathway modulated by this compound.

Figure 2. Non-cholinergic signaling pathway of this compound.

Figure 3. General experimental workflow for this compound studies.

Conclusion

The initial animal model studies of this compound have provided a strong preclinical rationale for its development as a potential treatment for Alzheimer's disease. The compound's dual mechanism of action, effectively targeting both the cholinergic and amyloid pathways, is a significant advantage. The quantitative data from these early studies demonstrate its potential to improve cognitive function and reduce the pathological hallmarks of AD. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to build upon this foundational work. Further investigation into the long-term efficacy and safety of this compound in more advanced animal models is warranted to facilitate its translation to clinical applications.

References

- 1. An overview of this compound, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of this compound, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Maze learning in aged rats is enhanced by phenserine, a novel anticholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Properties of Phenserine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine tartrate, a derivative of physostigmine, has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Initially developed as a selective, non-competitive, and reversible acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease (AD), subsequent research has unveiled its significant non-cholinergic neuroprotective and neurotrophic properties.[1][2][3] This technical guide provides an in-depth overview of the core neuroprotective attributes of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Dual Mechanism of Action

This compound exerts its neuroprotective effects through two primary, yet distinct, pathways:

-

Cholinergic Mechanism: As a potent acetylcholinesterase inhibitor, (-)-phenserine increases the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and cognition.[2][3] This action helps to ameliorate the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's.[4]

-

Non-Cholinergic Mechanism: Independent of its AChE inhibitory activity, phenserine modulates the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides.[1][5] This is a key disease-modifying potential, as Aβ accumulation is a central pathological hallmark of Alzheimer's disease.[6][7] Furthermore, phenserine has been shown to possess neurotrophic and anti-apoptotic properties.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of Phenserine

| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |

| AChE Inhibition (human erythrocyte) | - | IC50: 22 nM | Potent inhibition of acetylcholinesterase. | [6] |

| BuChE Inhibition (human plasma) | - | IC50: 1560 nM | Low inhibition of butyrylcholinesterase, indicating selectivity for AChE. | [6] |

| APP Synthesis Inhibition | Neuronal Cultures | EC50: 670 nM | Reduction in amyloid precursor protein synthesis. | [6] |

| Aβ Reduction | Human Neuroblastoma Cells | 5 µM | Significant decrease in Aβ levels after 4 hours. | [9] |

| Neuroprotection against H2O2 | SH-SY5Y Cells | 3, 10, 30 µM | Dose-dependent protection against oxidative stress. | [4] |

| Neurotrophic Effect (Cell Proliferation) | SH-SY5Y Cells | 3 to 300 µM | Dose-dependent increase in cell proliferation, up to 183% of control. | [4] |

Table 2: In Vivo Efficacy of Phenserine in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Rats (Scopolamine-induced learning impairment) | - | - | Attenuated learning impairment in a 14-unit T-maze. | [10] |

| AD Transgenic Mice (Tg2576) | 7.5 mg/kg i.p. daily | - | Elevated hippocampal BDNF from 0.0865 to 0.101 pg/µg protein (p<0.05). | [4] |

| Wild Type Mice | - | 16 days | Significantly elevated neurogenesis in the subventricular zone and a ~2-fold rise in cortical BDNF. | [4] |

| Rat Middle Cerebral Artery Occlusion (MCAO) | - | - | Reduced infarction volume, decreased cell death, and improved behavioral outcomes. | [8] |

Table 3: Clinical Trial Data for Phenserine in Alzheimer's Disease

| Study Phase | Dosage | Duration | Outcome Measure | Result | Reference |

| Phase IIb | 10 and 15 mg BID | 6 months | Plasma and CSF Aβ levels | Trends towards reduction, but not statistically significant. | [6] |

| Phase III | 15 mg BID | >12 weeks | ADAS-cog Change | -3.18 (Phenserine) vs. -0.66 (Placebo) (p=0.0286) | [6] |

| Phase III | 15 mg BID | 12 weeks | CIBIC+ Score | 3.59 (Phenserine) vs. 3.95 (Placebo) (p=0.0568) | [6] |

| Phase II (Mild AD) | 30 mg/day | 3 months | Composite neuropsychological test score | Statistically significant improvement compared to placebo. | [11] |

| Phase II (Mild AD) | 30 mg/day | 3 months | Regional cerebral metabolic rate for glucose (rCMRglc) | Significantly increased in several cortical regions. | [11] |

Signaling Pathways and Mechanisms of Action

Phenserine's neuroprotective and neurotrophic effects are mediated through the activation of key intracellular signaling pathways.

Neurotrophic and Neuroprotective Signaling

Studies have demonstrated that both (-)-phenserine and its enantiomer (+)-phenserine induce neurotrophic and neuroprotective effects through the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][12] Activation of these pathways promotes cell survival and proliferation.

References

- 1. An overview of this compound, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenserine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of phenserine treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenserine's Impact on Brain Acetylcholine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine is a novel, highly selective acetylcholinesterase (AChE) inhibitor that has been extensively studied for its potential therapeutic role in Alzheimer's disease (AD). Its primary mechanism of action involves the potent and long-lasting inhibition of AChE, leading to a significant elevation of acetylcholine (ACh) levels in the brain.[1][2][3] This, in turn, is believed to enhance cholinergic neurotransmission, which is impaired in AD, thereby improving cognitive function.[1] Beyond its cholinergic activity, phenserine also exhibits a non-cholinergic mechanism by modulating the synthesis of amyloid precursor protein (APP), a key molecule in the pathogenesis of AD.[2][4][5][6][7] This technical guide provides an in-depth overview of phenserine's effect on brain acetylcholine levels, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the relevant biological pathways.

Cholinergic Mechanism of Action: Acetylcholinesterase Inhibition

Phenserine functions as a potent inhibitor of acetylcholinesterase, the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft.[1] By blocking AChE, phenserine increases the concentration and prolongs the availability of ACh for neurotransmission, thereby activating cholinergic neuronal circuits.[1]

The nature of this inhibition has been described as mixed, non-competitive, and pseudo-irreversible.[4][8][9] Studies on AChE from various sources have characterized its inhibitory kinetics, demonstrating high affinity and selectivity. Phenserine is noted for its high selectivity for AChE over butyrylcholinesterase (BChE), which may minimize certain side effects associated with less selective inhibitors.[3]

Quantitative Data: In Vitro AChE Inhibition Kinetics

The following table summarizes the key kinetic parameters of phenserine's interaction with acetylcholinesterase from various experimental models.

| Parameter | Value | Enzyme Source | Notes | Reference |

| IC₅₀ | 0.013 µM | Electrophorus electricus AChE | Dose-dependent inhibition was observed. | [8] |

| IC₅₀ | 22 nM (0.022 µM) | Human Erythrocyte AChE | [4] | |

| IC₅₀ | 0.0453 µM | Human Erythrocyte AChE | Inhibition was concentration-dependent. | [9] |

| Ki (competitive) | 0.39 µmole/l (0.39 µM) | Electrophorus electricus AChE | Indicates a mixed inhibition pattern. | [8] |

| Ki (uncompetitive) | 0.21 µmole/l (0.21 µM) | Electrophorus electricus AChE | Indicates a mixed inhibition pattern. | [8] |

| Ki | 0.048 µM | Human Erythrocyte AChE | Determined from Dixon and Lineweaver-Burk plots, indicating noncompetitive inhibition. | [9] |

| Km | 0.17 µM | Electrophorus electricus AChE | [8] | |

| Vmax | 0.39 µM | Electrophorus electricus AChE | [8] |

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the action of phenserine at the cholinergic synapse.

References

- 1. Phenserine - Wikipedia [en.wikipedia.org]

- 2. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of this compound, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]

- 8. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phenserine in Traumatic Brain Injury Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenserine, a multi-target drug, in the context of traumatic brain injury (TBI) research. The following sections detail its mechanisms of action, summarize key quantitative findings from preclinical studies, and provide detailed experimental protocols for its application in established TBI models.

Introduction

Traumatic brain injury is a major cause of death and disability worldwide with limited therapeutic options.[1][2][3] The pathophysiology of TBI involves a primary injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, excitotoxicity, and programmed cell death.[4][5] Phenserine, an acetylcholinesterase inhibitor originally developed for Alzheimer's disease, has emerged as a promising candidate for TBI treatment due to its multifaceted neuroprotective properties.[2][4][6] It has been shown to mitigate cognitive and motor impairments in animal models of TBI.[4][7]

Mechanisms of Action

Phenserine's therapeutic potential in TBI stems from its ability to modulate multiple pathological pathways initiated by the initial trauma. Its mechanisms are both cholinergic and non-cholinergic.[6][8]

Key Mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: As an AChE inhibitor, Phenserine increases the availability of acetylcholine in the synaptic cleft, which can have neuroprotective effects.[1][8]

-

Anti-inflammatory Effects: Phenserine significantly reduces neuroinflammation following TBI by decreasing the activation of microglia, the brain's resident immune cells.[1][2][9] This includes reducing the release of pro-inflammatory cytokines like TNF-α.[3][10]

-

Reduction of Amyloid Precursor Protein (APP) and Aβ Levels: Phenserine has been shown to lower the expression of APP and the production of amyloid-beta (Aβ) peptides, which are implicated in neurodegeneration following TBI.[1][5] This action is notable as it is also a key feature of its enantiomer, Posiphen, which lacks significant AChE inhibitory activity.[1]

-

Anti-apoptotic Effects: Phenserine promotes neuronal survival by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic factor activated caspase-3.[6][11]

-

Neurotrophic Support: The compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[6][11]

-

Reduction of Oxidative Stress: Phenserine helps to mitigate oxidative stress, a major contributor to secondary injury in TBI.[4][12]

The multifaceted nature of Phenserine's action makes it a compelling candidate for treating the complex pathology of TBI.[4][5]

Signaling Pathway Overview

The neuroprotective effects of Phenserine in traumatic brain injury are mediated through a complex interplay of signaling pathways. A key pathway implicated is the ERK-1/2 signaling cascade, which is involved in promoting cell survival and mitigating apoptosis. By modulating this and other pathways, Phenserine influences the expression of downstream targets involved in inflammation, apoptosis, and neurogenesis.

Caption: Phenserine's neuroprotective signaling in TBI.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes of Phenserine treatment in preclinical models of TBI.

Table 1: Effects of Phenserine on Histological and Cellular Outcomes in TBI Models

| Parameter | TBI Model | Animal | Dosage | Treatment Duration | Key Findings | Reference |

| Contusion Volume | Controlled Cortical Impact (CCI) | Mouse | 2.5 mg/kg, IP, BID | 5 days | Significantly attenuated TBI-induced contusion volume. | [1][2][6] |

| Lateral Ventricle Size | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Reduced the enlargement of the lateral ventricle caused by CCI. | [1][2][6] |

| Microglial Activation | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Dramatically reduced the ratio of activated to resting microglia. | [1][2] |

| Neurodegeneration (Fluoro-Jade C+) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Fully abated mTBI-induced neurodegeneration in the hippocampus and cortex. | [3][10] |

| Synaptic Density (PSD-95 & Synaptophysin) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Reversed the loss of PSD-95+ dendritic spines and synaptophysin immunoreactivity. | [3][10] |

Table 2: Effects of Phenserine on Behavioral Outcomes in TBI Models

| Behavioral Test | TBI Model | Animal | Dosage | Treatment Duration | Key Findings | Reference |

| Motor Asymmetry | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Significantly attenuated TBI-induced motor asymmetry. | [1][2] |

| Sensorimotor Function | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Ameliorated impairments in sensorimotor functions. | [1][2] |

| Motor Coordination & Balance | CCI | Mouse | 2.5 mg/kg, IP, BID | 5 days | Improved motor coordination and balance functions. | [1][2] |

| Visual Memory (Novel Object Recognition) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Mitigated mTBI-induced cognitive impairment. | [3][10][12] |

| Spatial Memory (Y-maze) | Weight Drop (mTBI) | Mouse | 2.5 and 5.0 mg/kg, BID | 5 days | Ameliorated deficits in spatial memory. | [3][10][12] |

Experimental Protocols

Protocol 1: Controlled Cortical Impact (CCI) Injury Model in Mice

This protocol describes the induction of a moderate to severe TBI using the CCI model.

Materials:

-

8-week-old male C57/BL6 mice (25-30g)[1]

-

Anesthetic (e.g., 2.5% tribromoethanol)[1]

-

Stereotaxic frame[1]

-

High-speed dental drill

-

CCI device with a pneumatic impactor

-

Bone wax

-

Sutures or tissue adhesive

Procedure:

-

Anesthetize the mouse and place it in a stereotaxic frame.[1]

-

Make a midline incision on the scalp to expose the skull.

-

Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed dental drill, keeping the dura mater intact.

-

Position the CCI device perpendicular to the cortical surface.

-

Induce the injury by releasing the pneumatic impactor onto the exposed dura. Injury parameters (e.g., impact velocity, depth, and dwell time) should be consistent across all animals.

-

Following the impact, control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax.

-

Suture the scalp incision.

-

Allow the animal to recover on a heating pad before returning it to its home cage.

Protocol 2: Phenserine Administration

This protocol details the preparation and administration of Phenserine to TBI model animals.

Materials:

-

(-)-Phenserine tartrate[3]

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Dissolve (-)-Phenserine tartrate in sterile saline to the desired concentration (e.g., for a 2.5 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

-

For post-injury treatment, administer the first dose of Phenserine (e.g., 2.5 mg/kg, IP) at a specified time after TBI induction (e.g., 30 minutes).[1]

-

Continue administration twice daily (BID) for the duration of the study (e.g., 5 days).[1][2]

-

A vehicle control group should receive IP injections of sterile saline on the same schedule.

Protocol 3: Behavioral Assessment - Novel Object Recognition (NOR) Test

This test is used to evaluate visual memory deficits.

Procedure:

-

Habituation: Individually place mice in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set duration (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time the mouse spends exploring each object (novel vs. familiar) for a set period (e.g., 5-10 minutes). Exploration is typically defined as sniffing or touching the object with the nose.

-

Calculate a preference index: (Time exploring novel object / Total exploration time) x 100. A preference index significantly above 50% indicates successful memory of the familiar object.[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Phenserine in a mouse model of TBI.

Conclusion

References

- 1. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer's disease challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Phenserine tartrate (PhenT) as a treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repositioning drugs for traumatic brain injury - N-acetyl cysteine and Phenserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Repurposing in the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Phenserine - Wikipedia [en.wikipedia.org]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Potentiation Studies with Phenserine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenserine, a selective, non-competitive acetylcholinesterase (AChE) inhibitor, has been a subject of significant interest in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] Beyond its role in modulating cholinergic transmission, Phenserine has demonstrated a dual mechanism of action that includes the regulation of amyloid-beta precursor protein (APP) synthesis, thereby reducing the production of amyloid-beta (Aβ) peptides.[2][3] These peptides are known to be detrimental to synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, the neurotrophic and neuroprotective actions of Phenserine are mediated through the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[4][5]

These application notes provide a detailed overview and experimental protocols for investigating the effects of Phenserine tartrate on LTP. Given the limited direct electrophysiological data on Phenserine's effect on LTP in publicly available literature, this document combines the known mechanisms of Phenserine with established protocols for studying LTP and data from analogous cholinesterase inhibitors, such as Donepezil and Galantamine, to propose a comprehensive guide for researchers.

Data Presentation: Efficacy of Cholinesterase Inhibitors on LTP

The following tables summarize the quantitative effects of cholinesterase inhibitors on Long-Term Potentiation (LTP) in hippocampal slices. This data, derived from studies on Donepezil and Galantamine, serves as a valuable reference for hypothesizing the potential effects of this compound.

Table 1: Effect of Cholinesterase Inhibitors on Baseline LTP

| Compound | Concentration (µM) | LTP Induction Protocol | Preparation | Effect on fEPSP Slope (% of baseline) | Citation(s) |

| Donepezil | 0.1 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | No significant change | [4][6] |

| Donepezil | 0.5 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Significant increase (approx. 194%) | [4][6] |

| Donepezil | 1.0 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | No significant change | [4][6] |

| Donepezil | 5.0 - 10.0 | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Suppression of LTP | [4][6] |

| Galantamine | 1.0 | Theta-Burst Stimulation (TBS) | Rat Hippocampal Slices (CA1) | Enhancement of LTP | [7][8] |

Table 2: Rescue of Aβ-impaired LTP by Cholinesterase Inhibitors

| Compound | Concentration (µM) | Aβ Peptide Concentration | LTP Induction Protocol | Preparation | Effect on fEPSP Slope | Citation(s) |

| Donepezil | 0.1 - 1.0 | 200 nM Aβ | High-Frequency Stimulation (HFS) | Rat Hippocampal Slices (CA1) | Restoration of LTP | [4][6] |

Experimental Protocols

The following are detailed protocols for conducting LTP experiments to investigate the effects of this compound.

Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices

This protocol describes the standard method for inducing and recording LTP in the CA1 region of the hippocampus, adapted for the study of this compound.

1. Materials and Reagents:

-

This compound (dissolved in appropriate vehicle, e.g., DMSO, then diluted in artificial cerebrospinal fluid)

-

Artificial Cerebrospinal Fluid (aCSF) composition (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, 10 Glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Dissection tools

-

Vibratome or tissue chopper

-

Recording chamber (submerged or interface type)

-

Glass microelectrodes (for stimulation and recording)

-

Amplifier and data acquisition system

2. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

3. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

-

Apply this compound at the desired concentration (e.g., based on analogous compounds, a range of 0.1 µM to 10 µM could be explored) to the perfusing aCSF and allow it to equilibrate for at least 20 minutes.

-

Induce LTP using a standard protocol such as:

-

High-Frequency Stimulation (HFS): One or more trains of 100 pulses at 100 Hz.

-

Theta-Burst Stimulation (TBS): Several bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[9]

-

-

Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP. The fEPSP slope is the most common measure of synaptic strength.

4. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slopes to the pre-LTP baseline.

-

Compare the magnitude of potentiation between control (vehicle-treated) and Phenserine-treated slices.

Protocol 2: Investigation of Signaling Pathways using Western Blotting

This protocol is designed to assess the effect of this compound on the activation of key signaling molecules involved in LTP, such as PKC and ERK.

1. Materials and Reagents:

-

This compound

-

Hippocampal slices or cultured neurons

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-ERK, anti-ERK)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

-

Protein assay kit (e.g., BCA)

2. Experimental Procedure:

-

Prepare hippocampal slices or neuronal cultures as described in Protocol 1 or standard cell culture protocols.

-

Treat the samples with this compound at the desired concentration and for the desired duration. A time course experiment (e.g., 5, 15, 30, 60 minutes) is recommended.

-

Induce a chemical form of LTP (cLTP) if desired, using agents such as forskolin or glycine.

-

Lyse the cells or tissue in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK and total ERK).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

3. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Compare the levels of protein phosphorylation between control and Phenserine-treated groups.

Mandatory Visualizations

Caption: Workflow for investigating Phenserine's effect on LTP.

Caption: Phenserine's multifaceted mechanism in synaptic plasticity.

Caption: Phenserine's potential interaction with the LTP signaling cascade.

References

- 1. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 3-Kinase Regulates the Induction of Long-Term Potentiation through Extracellular Signal-Related Kinase-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil in a narrow concentration range augments control and impaired by beta-amyloid peptide hippocampal LTP in NMDAR-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Rescue of Long-Term Potentiation in Alzheimer Diseased Synapses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Acetylcholinesterase Inhibition with Phenserine In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenserine is a selective, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, phenserine increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] Notably, the (-)-phenserine enantiomer is the more active inhibitor of AChE.[3] Beyond its role as an AChE inhibitor, phenserine has been shown to modulate the processing of amyloid precursor protein (APP), suggesting a dual mechanism of action that could be beneficial in neurodegenerative disease treatment.[2][3]

These application notes provide a detailed protocol for measuring the in vitro inhibition of acetylcholinesterase by phenserine using the well-established Ellman's assay. Additionally, quantitative data on phenserine's inhibitory activity and a visualization of the relevant biological pathway are presented to support researchers in their study of this compound.

Data Presentation: In Vitro Acetylcholinesterase Inhibition by Phenserine

The inhibitory potency of phenserine against acetylcholinesterase has been characterized in multiple studies. The following table summarizes key quantitative data from in vitro experiments.

| Enzyme Source | Inhibitor | IC50 | Ki | Km | Vmax | Inhibition Type | Reference |

| Human Erythrocyte AChE | Phenserine | 0.0453 µM | 0.048 µM | 0.124 mM | 0.980 µmol/min/mg protein | Non-competitive | [4] |

| Electrophorus electricus AChE | Phenserine | 0.013 µM | 0.39 µM (competitive), 0.21 µM (uncompetitive) | 0.17 µM | 0.39 µM | Mixed | [5] |

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), Km (Michaelis constant), and Vmax (maximum reaction velocity) are critical parameters for characterizing enzyme inhibitors. Differences in values can be attributed to variations in the enzyme source and experimental conditions.

Signaling Pathway: Cholinergic Synapse

Acetylcholinesterase plays a crucial role in the cholinergic synapse by terminating the signal transmission. Phenserine's mechanism of action is to block this enzymatic activity.

Caption: Cholinergic synapse signaling pathway and the inhibitory action of Phenserine.

Experimental Workflow: In Vitro AChE Inhibition Assay

The following diagram outlines the major steps involved in determining the acetylcholinesterase inhibitory activity of phenserine using the Ellman's assay.

Caption: Experimental workflow for determining AChE inhibition by Phenserine.

Experimental Protocols: Ellman's Assay for Acetylcholinesterase Inhibition

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[6][7] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes or Electrophorus electricus)

-

Phenserine

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving phenserine

Solution Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

Phenserine Stock Solution and Dilutions: Prepare a stock solution of phenserine in DMSO. Serially dilute the stock solution with phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure:

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 170 µL of phosphate buffer, 10 µL of phosphate buffer (instead of enzyme), and 10 µL of phosphate buffer (instead of inhibitor).

-

Control (100% Activity): 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of phosphate buffer (or buffer with the same DMSO concentration as the inhibitor wells).

-

Inhibitor Wells: 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of each phenserine dilution.

-

-

Pre-incubation: Add 10 µL of DTNB solution to all wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes. This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: To start the reaction, add 10 µL of ATCI solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Subtract the rate of the blank from all other rates.

-

Calculate the Percentage of Inhibition:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Where V_control is the rate of the control reaction and V_inhibitor is the rate of the reaction with phenserine.

-

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the phenserine concentration. The IC50 value is the concentration of phenserine that produces 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.

Conclusion

This document provides a comprehensive guide for the in vitro assessment of acetylcholinesterase inhibition by phenserine. The detailed protocol for the Ellman's assay, along with the summarized quantitative data and visual representations of the relevant biological pathway and experimental workflow, offers a valuable resource for researchers in the field of neuropharmacology and drug development. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of phenserine and other potential AChE inhibitors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of cholinesterase inhibitory activity [bio-protocol.org]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Evaluating the Neurotrophic Effects of Phenserine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the neurotrophic effects of Phenserine, a compound with demonstrated neuroprotective and neurotrophic properties.[1][2] Phenserine exerts its effects through both cholinergic and non-cholinergic mechanisms, the latter involving the modulation of amyloid precursor protein (APP) processing and the activation of key signaling pathways.[1][3]

Overview of Phenserine's Neurotrophic Mechanisms

Phenserine's neurotrophic and neuroprotective actions are attributed to a dual mechanism of action:

-

Cholinergic Mechanism: As a selective acetylcholinesterase (AChE) inhibitor, Phenserine increases the availability of acetylcholine in the synaptic cleft, which is known to enhance memory and cognition.[1][4]

-

Non-Cholinergic Mechanism: Phenserine post-transcriptionally regulates the translation of β-amyloid precursor protein (APP) mRNA, leading to reduced levels of APP and its neurotoxic byproduct, amyloid-β (Aβ) peptide.[1][3] This action is independent of its AChE inhibitory activity.[3] Furthermore, Phenserine promotes neuronal survival and differentiation by increasing the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2.[1][5]

These effects are primarily mediated through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.[2][6][7]

In Vitro Evaluation Techniques

A variety of in vitro assays are crucial for characterizing the neurotrophic and neuroprotective effects of Phenserine at the cellular level.

Cell Viability and Neuroprotection Assays

These assays are fundamental for determining the dose-dependent effects of Phenserine on neuronal survival and its ability to protect against various neurotoxic insults.

Table 1: Summary of In Vitro Neurotrophic and Neuroprotective Effects of Phenserine

| Cell Line/Culture | Assay | Treatment/Challenge | Key Findings | Reference |

| Human Neuroblastoma SH-SY5Y | MTS Assay | (+)-Phenserine (3-300 µM) | Increased cell proliferation (neurotrophic effect) | [2] |

| Human Neuroblastoma SH-SY5Y | MTS Assay | (+)-Phenserine (3-30 µM) + H₂O₂ (30-100 µM) or Glutamate (100 mM) | Protected against oxidative stress and glutamate-induced toxicity | [2] |

| Primary Hippocampal Neurons | Not specified | (-)-Phenserine (5 µM) + Glutamate (50 µM) | Ameliorated glutamate-mediated toxicity | [2] |

| SVZ Neural Progenitor Cells | Neurosphere size and survival | (+)-Phenserine (0.1–1.0 µM) | Augmented neurosphere size and survival | [2][6] |

| Human Neuroblastoma SH-SY5Y | MTT Assay | (-)-Phenserine (up to 30 µM) + Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) | Mitigated OGD/RP-induced cell death | [5] |

| Rat Primary Cortical Neurons | MTS & LDH Assays | Phenserine (10-30 µM) + H₂O₂ (20 µM) | Mitigated oxidative stress-induced cell death | [8] |

Protocol 1: MTS Assay for Cell Viability and Neuroprotection

This protocol is adapted from studies evaluating Phenserine's effects on SH-SY5Y cells.[2]

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phenserine stock solution

-

Neurotoxic agent (e.g., H₂O₂, Glutamate, Aβ42)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.[2]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Incubation: Incubate for the desired period (e.g., 24-48 hours).

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express results as a percentage of the control (untreated or vehicle-treated) cells.

Measurement of Amyloid-β (Aβ) and Secreted APPα (sAPPα)

A key non-cholinergic mechanism of Phenserine is the reduction of Aβ production.[1][3]

Table 2: Effect of Phenserine on Aβ and sAPPα Production

| Cell Line | Assay | Treatment | Key Findings | Reference |

| Human Neuroblastoma Cells | Not specified | Phenserine | Decreased secretion of soluble βAPP and Aβ into conditioned media | [3] |

Protocol 2: ELISA for Aβ40/42 in Cell Culture Supernatants

This protocol provides a general method for quantifying secreted Aβ levels.

Materials:

-

Conditioned cell culture medium from Phenserine-treated and control cells

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Sample Collection: Collect the conditioned medium from cell cultures treated with Phenserine or vehicle control.

-

Centrifugation: Centrifuge the medium to remove cell debris.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to antibody-coated wells.

-

Incubating with a detection antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measurement: Read the absorbance on a microplate reader.

-

Data Analysis: Calculate the concentration of Aβ40 and Aβ42 based on the standard curve.

Western Blotting for Signaling and Apoptotic Proteins

Western blotting is used to investigate the molecular pathways affected by Phenserine.

Table 3: Phenserine's Effect on Key Protein Expression

| Model System | Protein Measured | Effect of Phenserine | Reference |

| SH-SY5Y cells (OGD/RP) | p-ERK-1/2 | Increased phosphorylation | [5][10] |

| SH-SY5Y cells (OGD/RP) | Bcl-2 | Increased expression | [5][10] |

| SH-SY5Y cells (OGD/RP) | Activated Caspase-3 | Decreased expression | [5][10] |

| SH-SY5Y cells (OGD/RP) | APP | Decreased expression | [5][10] |

| MCAO Rat Model | Bcl-2 | Elevated levels | [5] |

| MCAO Rat Model | Activated Caspase-3 | Decreased levels | [5] |

| MCAO Rat Model | APP | Lowered levels | [5] |

Protocol 3: Western Blot Analysis

Materials:

-

Cell lysates or tissue homogenates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels